molecular formula C7H14O B12870116 (S)-2-Ethyl-3-methylbut-3-en-1-ol

(S)-2-Ethyl-3-methylbut-3-en-1-ol

Cat. No.: B12870116
M. Wt: 114.19 g/mol
InChI Key: HOEIQJYPUYKCOU-SSDOTTSWSA-N
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Description

(S)-2-Ethyl-3-methylbut-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Ethyl-3-methylbut-3-en-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-Ethyl-3-methylbut-3-en-2-one using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or rhodium to facilitate the reduction of the ketone precursor under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Ethyl-3-methylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: 2-Ethyl-3-methylbut-3-enal (aldehyde) or 2-Ethyl-3-methylbut-3-enoic acid (carboxylic acid).

    Reduction: 2-Ethyl-3-methylbutane.

    Substitution: 2-Ethyl-3-methylbut-3-en-1-chloride or 2-Ethyl-3-methylbut-3-en-1-bromide.

Scientific Research Applications

(S)-2-Ethyl-3-methylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (S)-2-Ethyl-3-methylbut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into enzyme active sites in a stereospecific manner, influencing the rate and outcome of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • ®-2-Ethyl-3-methylbut-3-en-1-ol
  • 2-Ethyl-3-methylbutan-1-ol
  • 2-Methyl-3-buten-2-ol

Comparison: (S)-2-Ethyl-3-methylbut-3-en-1-ol is unique due to its specific chiral configuration, which can result in different biological and chemical properties compared to its enantiomer ®-2-Ethyl-3-methylbut-3-en-1-ol. The presence of the double bond in the structure also distinguishes it from similar saturated alcohols like 2-Ethyl-3-methylbutan-1-ol.

This comprehensive overview highlights the significance of this compound in various fields and provides insights into its preparation, reactions, applications, and unique characteristics

Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S)-2-ethyl-3-methylbut-3-en-1-ol

InChI

InChI=1S/C7H14O/c1-4-7(5-8)6(2)3/h7-8H,2,4-5H2,1,3H3/t7-/m1/s1

InChI Key

HOEIQJYPUYKCOU-SSDOTTSWSA-N

Isomeric SMILES

CC[C@H](CO)C(=C)C

Canonical SMILES

CCC(CO)C(=C)C

Origin of Product

United States

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